molecular formula C10H13ClN2O4 B2882805 4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate CAS No. 93288-50-7

4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate

Cat. No.: B2882805
CAS No.: 93288-50-7
M. Wt: 260.67
InChI Key: UHXYFUFWQYOYQB-UHFFFAOYSA-M
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Description

4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate (C₁₀H₁₃N₂⁺·ClO₄⁻) is a pyridinium-based organic salt characterized by a planar pyridinium ring substituted with a dimethylamino group (-NMe₂) at the 4-position and a propynyl group (-C≡C-CH₂⁺) at the 1-position. The perchlorate anion (ClO₄⁻) balances the charge.

Properties

IUPAC Name

N,N-dimethyl-1-prop-2-ynylpyridin-1-ium-4-amine;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N2.ClHO4/c1-4-7-12-8-5-10(6-9-12)11(2)3;2-1(3,4)5/h1,5-6,8-9H,7H2,2-3H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXYFUFWQYOYQB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC#C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, a quaternary ammonium salt, has garnered attention due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a dimethylamino group and an alkyne moiety. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C10_{10}H13_{13}ClN2_2O4_4 with a molecular weight of 248.68 g/mol. The compound is soluble in polar solvents, which enhances its bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related quaternary ammonium compounds show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.

Antitumor Activity

Preliminary studies suggest that derivatives of pyridine compounds can induce apoptosis in cancer cells. For example, the compound's structural analogs have been shown to inhibit cell proliferation in various cancer lines by inducing cell cycle arrest and apoptosis . The specific pathways involved include mitochondrial membrane potential disruption and activation of caspase cascades, which are critical for apoptotic signaling.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Certain pyridine derivatives have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, which can be leveraged for therapeutic effects against diseases such as diabetes and cancer . For instance, enzyme inhibition studies have highlighted the potential of these compounds in regulating glucose metabolism and lipid profiles.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various quaternary ammonium compounds found that those with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli and S. aureus. These findings suggest a promising avenue for developing new antimicrobial agents based on this scaffold.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A6432
Compound B12864
4-DMAPC*3216

*4-DMAPC: this compound

Study 2: Antitumor Mechanisms

In vitro studies have shown that similar compounds can induce apoptosis in HepG2 liver cancer cells through S-phase arrest in the cell cycle. Flow cytometry analysis revealed that treatment with these compounds increased the percentage of cells in S-phase significantly compared to controls.

Treatment Concentration (µM)% Cells in S-phase
Control26.43
228.17
436.96
837.25

Comparison with Similar Compounds

Structural and Crystallographic Differences

The table below compares structural parameters and substituent effects among related pyridinium perchlorates:

Compound Space Group Lattice Parameters (Å) Substituent Effects Reference
4-(Dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate Pnma a = 14.903, b = 9.100, c = 8.756 Coplanar -NMe₂ enhances conjugation; propynyl induces steric hindrance
4-Aminopyridinium perchlorate P2₁/c a = 7.423, b = 12.127, c = 9.187 -NH₂ group facilitates H-bonding with ClO₄⁻; exhibits phase transitions at 220–260 K
2-Cyanopyridinium perchlorate P-1 a = 7.328, b = 8.045, c = 10.108 Electron-withdrawing -CN group reduces cation-anion interaction strength
4-(4-Pyridyl)pyridinium perchlorate P-1 a = 7.230, b = 9.620, c = 11.010 Bipyridinium cation forms extended H-bonding networks with ClO₄⁻ and solvent

Key Observations :

  • Substituent Influence : Electron-donating groups (e.g., -NMe₂) enhance cation planarity and conjugation, while electron-withdrawing groups (e.g., -CN) reduce charge density on the pyridinium ring, weakening anion interactions .
  • Hydrogen Bonding: In 4-aminopyridinium perchlorate, the -NH₂ group forms strong N–H···O bonds with ClO₄⁻, stabilizing the lattice and enabling phase transitions . In contrast, the dimethylamino group in the target compound lacks H-bond donors, leading to weaker cation-anion interactions and greater anion disorder .
  • Crystal Packing : The propynyl group in the target compound creates a steric barrier, directing ClO₄⁻ to occupy positions that minimize repulsion. This contrasts with 4-(4-pyridyl)pyridinium perchlorate, where the extended bipyridinium system facilitates layered packing via π-π stacking .

Thermal and Dynamic Properties

  • 4-Aminopyridinium Perchlorate: Exhibits reversible phase transitions at 220–260 K due to reorientation of the ClO₄⁻ anion and displacement of the -NH₂ group .
  • Target Compound: No reported phase transitions; thermal stability likely enhanced by the rigid coplanar structure of the cation.
  • 2-Cyanopyridinium Perchlorate: Lower thermal stability compared to the target compound, attributed to weaker cation-anion interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via anion exchange. Starting with 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium iodide dissolved in dichloromethane, potassium perchlorate (1.2 eq) is added under reflux for 3 hours. The product is isolated by filtration (Celite) and solvent evaporation. Yield optimization requires precise stoichiometry, temperature control (reflux), and solvent polarity adjustments (e.g., dichloromethane/hexane mixtures for crystallization) .
  • Key Variables :

VariableOptimal RangeImpact on Yield
Reaction time3–4 hoursProlonged time risks decomposition
Solvent ratio (CH₂Cl₂:hexane)1:2Maximizes crystal purity
Temperature40–50°C (reflux)Ensures complete anion exchange

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions dominate its packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The pyridinium cation interacts with perchlorate anions via C–H···O hydrogen bonds and π–anion interactions. For example, similar perchlorate salts exhibit layered packing due to anion–π interactions between ClO₄⁻ and aromatic rings .
  • Recommended Workflow :

Grow crystals in a dichloromethane/hexane mixture.

Collect SCXRD data (Mo Kα radiation, 100 K).

Analyze using software like SHELX or OLEX4.

Compare with analogous structures (e.g., 4-cyano-1-methylpyridinium perchlorate ).

Advanced Research Questions

Q. How can computational methods predict the reactivity of the propargyl group in this compound for click chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic structure of the propargyl moiety. Key parameters include HOMO-LUMO gaps and Fukui indices to predict regioselectivity in azide-alkyne cycloadditions. Computational screening of solvents (COSMO-RS) can optimize reaction media .
  • Case Study :

ParameterValue (kcal/mol)Significance
HOMO (propargyl)-6.2Electron-rich site for electrophilic attack
LUMO (azide)-1.8Drives dipolar cycloaddition kinetics

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Contradictions arise from dynamic effects (solution vs. solid state). For example:

  • NMR : The propargyl proton may show splitting due to restricted rotation (VT-NMR clarifies this).
  • XRD : Static crystal packing masks dynamic behavior.
  • Resolution Strategy :

Perform variable-temperature NMR (-40°C to 80°C).

Cross-validate with solid-state NMR or IR spectroscopy.

Reconcile with computational models (e.g., MD simulations) .

Q. What safety protocols are critical when handling perchlorate salts of pyridinium derivatives?

  • Methodological Answer : Perchlorates are explosive under friction or heat. Key protocols:

  • Use spark-free equipment (e.g., PTFE-coated stirrers).
  • Avoid drying above 40°C; store in desiccators with silica gel.
  • Follow institutional Chemical Hygiene Plans (e.g., mandatory safety exams for lab access) .

Q. How can experimental design (DoE) minimize trial-and-error in optimizing catalytic applications of this compound?

  • Methodological Answer : Employ a fractional factorial design to screen variables (e.g., catalyst loading, solvent polarity, temperature). Use response surface methodology (RSM) to identify optimal conditions. For example:

FactorLevels TestedOptimal Value
Catalyst (mol%)1–5%2.5%
Solvent (ε)4.8 (CH₃CN) to 37.5 (H₂O)ε = 20.7 (EtOH)
  • Tools : JMP or Minitab for ANOVA analysis; ICReDD’s reaction path search algorithms for computational guidance .

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